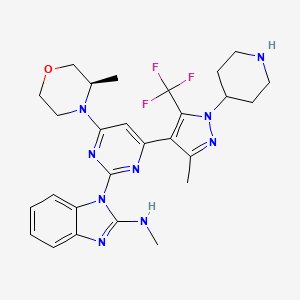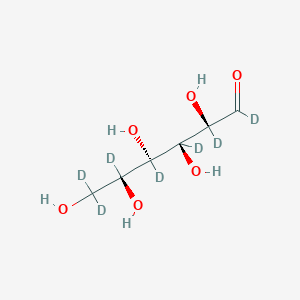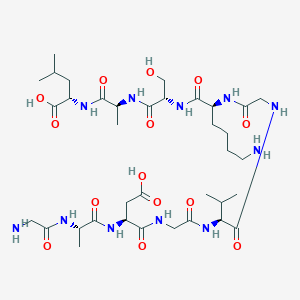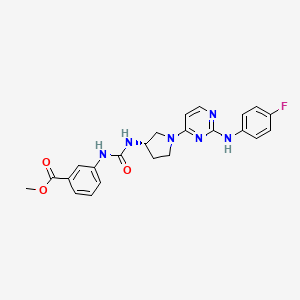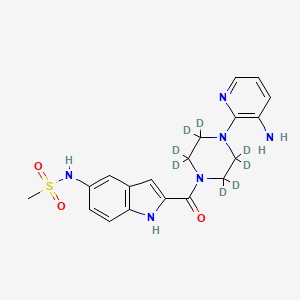
N-Desisopropyl Delavirdine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desisopropyl Delavirdine-d8 is a deuterium-labeled analog of N-Desisopropyl Delavirdine, which is a metabolite of Delavirdine. Delavirdine is a bisheteroarylpiperazine reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection . The deuterium labeling in this compound makes it useful in various research applications, particularly in the study of drug metabolism and pharmacokinetics.
Méthodes De Préparation
The synthesis of N-Desisopropyl Delavirdine-d8 involves the incorporation of deuterium atoms into the molecular structure of N-Desisopropyl Delavirdine. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Precursors: Using deuterated starting materials in the synthesis of N-Desisopropyl Delavirdine can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial production methods for this compound would likely involve large-scale deuterium exchange reactions or the use of deuterated precursors to ensure the consistent incorporation of deuterium atoms.
Analyse Des Réactions Chimiques
N-Desisopropyl Delavirdine-d8 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound could lead to the formation of this compound oxide.
Applications De Recherche Scientifique
N-Desisopropyl Delavirdine-d8 has several scientific research applications, including:
Drug Metabolism Studies: The deuterium labeling allows for the tracking of the compound in metabolic studies, providing insights into the metabolic pathways and the identification of metabolites.
Pharmacokinetics: The compound can be used to study the absorption, distribution, metabolism, and excretion (ADME) of Delavirdine and its metabolites.
Biological Research: It can be used in studies investigating the biological effects of Delavirdine and its metabolites on various cellular processes.
Industrial Applications: The compound can be used in the development of new drugs and in the optimization of existing drug formulations.
Mécanisme D'action
N-Desisopropyl Delavirdine-d8, like Delavirdine, acts as a non-nucleoside reverse transcriptase inhibitor. It binds directly to the reverse transcriptase enzyme of HIV-1, blocking the RNA-dependent and DNA-dependent DNA polymerase activities by disrupting the enzyme’s catalytic site . This inhibition prevents the replication of the viral genome, thereby reducing the viral load in infected individuals.
Comparaison Avec Des Composés Similaires
N-Desisopropyl Delavirdine-d8 can be compared with other similar compounds, such as:
N-Desisopropyl Delavirdine: The non-deuterated analog, which lacks the deuterium labeling.
6’-Hydroxy this compound: Another deuterium-labeled analog with a hydroxyl group at the 6’ position.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in the study of drug metabolism and pharmacokinetics.
Propriétés
Formule moléculaire |
C19H22N6O3S |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
N-[2-[4-(3-aminopyridin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C19H22N6O3S/c1-29(27,28)23-14-4-5-16-13(11-14)12-17(22-16)19(26)25-9-7-24(8-10-25)18-15(20)3-2-6-21-18/h2-6,11-12,22-23H,7-10,20H2,1H3/i7D2,8D2,9D2,10D2 |
Clé InChI |
MTEFFPTUUPAKOV-UFBJYANTSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1C2=C(C=CC=N2)N)([2H])[2H])([2H])[2H])C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C)([2H])[2H])[2H] |
SMILES canonique |
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


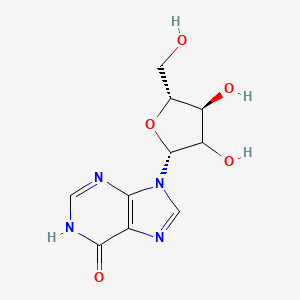
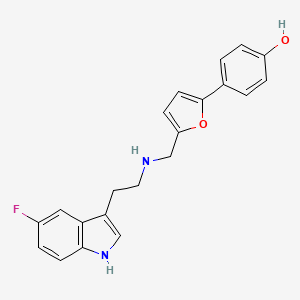
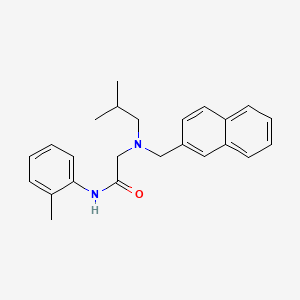
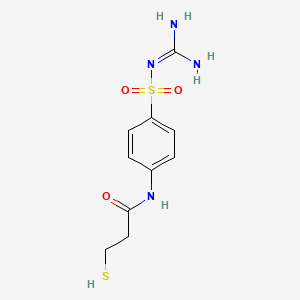
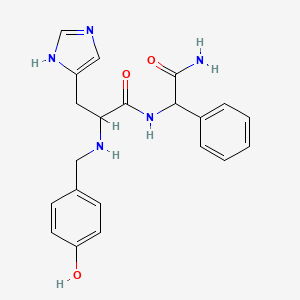
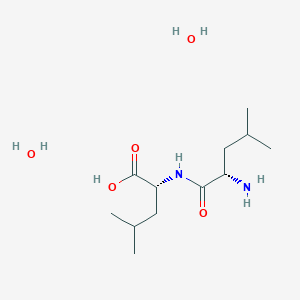
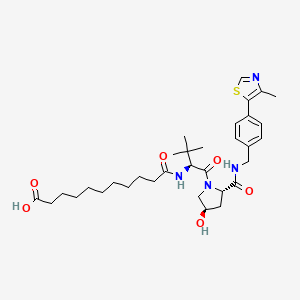
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)

